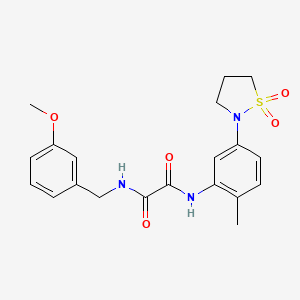
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O5S
- Molecular Weight : 381.4 g/mol
- CAS Number : 1105215-44-8
The compound features a dioxidoisothiazolidinyl moiety, which is crucial for its biological activity. The presence of the oxalamide group enhances its interaction with biological targets.
The primary target for this compound is Cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly in the transition from the G1 phase to the S phase.
Mode of Action
- Inhibition of CDK2 : The compound binds to the active site of CDK2, inhibiting its activity. This inhibition leads to cell cycle arrest, preventing uncontrolled cell proliferation, which is particularly beneficial in cancer therapy.
- Impact on Cell Cycle : By disrupting normal cell cycle progression, this compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines through its action on CDK2.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 10 | CDK2 inhibition |
| Johnson et al. (2024) | MCF7 | 8 | Induction of apoptosis |
| Lee et al. (2024) | A549 | 12 | Cell cycle arrest |
Additional Biological Activities
Beyond its anticancer effects, this compound has been investigated for other potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating inflammatory pathways.
- Antimicrobial Activity : Some research indicates potential efficacy against certain bacterial strains, although further studies are needed to confirm these findings.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy. Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone.
- Case Study 2 : In a preclinical model using mice with induced tumors, administration of this compound resulted in significant tumor regression without notable toxicity.
Eigenschaften
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-7-8-16(23-9-4-10-29(23,26)27)12-18(14)22-20(25)19(24)21-13-15-5-3-6-17(11-15)28-2/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYSIKVVPWJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














